Structural Differentiation from Cloperidone (CAS 4052‑13‑5): The 3‑Oxopropyl Linker
The target compound (CAS 895830‑19‑0) incorporates a 3‑oxopropyl linker between the quinazoline‑2,4‑dione core and the N‑phenylpiperazine moiety, whereas Cloperidone (CAS 4052‑13‑5) employs a simple propyl linker lacking the carbonyl group [1]. This carbonyl introduces a hydrogen‑bond acceptor, increases molecular rigidity, and alters electron distribution within the linker region. In the quinazoline‑2,4‑dione PARP inhibitor series, the nature of the linker has been shown to dramatically influence PARP‑1/2 inhibitory potency; for example, in a closely related series, compounds with a piperazinone‑containing linker achieved PARP‑1 IC₅₀ values as low as 0.94 nM, whereas analogs with flexible alkyl linkers were substantially less potent [2]. The presence of the carbonyl is therefore expected to impart distinct binding interactions and metabolic stability relative to Cloperidone.
| Evidence Dimension | Linker structure (presence vs. absence of carbonyl group) |
|---|---|
| Target Compound Data | 3‑Oxopropyl linker (contains carbonyl; C=O bond length ~1.22 Å; hydrogen‑bond acceptor present) |
| Comparator Or Baseline | Cloperidone: propyl linker (no carbonyl; flexible alkyl chain) |
| Quantified Difference | Presence of one additional H‑bond acceptor and increased rigidity; quantitative potency difference cannot be determined without experimental data on target compound |
| Conditions | Structural comparison based on molecular formula (C₂₁H₂₁ClN₄O₃ for target vs. C₂₁H₂₃ClN₄O₂ for Cloperidone) |
Why This Matters
The carbonyl group may enhance target binding affinity and metabolic stability, making the target compound a distinct chemical entity for screening applications where Cloperidone has shown limited efficacy.
- [1] Cloperidone – Wikipedia. CAS 4052-13-5. View Source
- [2] Zhao, H. et al. J. Med. Chem. 2023, 66, 13350–13368. (Cpd36: PARP-1 IC₅₀ = 0.94 nM with piperazinone linker) View Source
